Goserelin - 1233494-97-7

Goserelin

Catalog Number: EVT-242179
CAS Number: 1233494-97-7
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Synthetic gonadotropin-releasing hormone (GnRH) analog that behaves as an agonist at the GnRH receptors. Stimulates gonadotropin and sex hormone release in the short term, and causes suppression with continued administration. Displays antiproliferative activity in breast, prostate and endometrial cancers.
Source

Goserelin is derived from a natural peptide, gonadotropin-releasing hormone, which plays a crucial role in regulating reproductive hormones. The compound was developed to enhance the therapeutic efficacy of GnRH while minimizing its side effects.

Classification

Goserelin is classified as a synthetic peptide and falls under the category of hormonal therapies. It is specifically categorized as a GnRH agonist.

Synthesis Analysis

Methods

The synthesis of Goserelin typically involves solid-phase peptide synthesis techniques. Various patents detail different methods for synthesizing Goserelin, including:

  1. Solid-Phase Synthesis: This method uses resin-bound intermediates to facilitate the sequential addition of amino acids. For instance, RinkAmide MBHA resin is reacted with carbonyldiimidazole to form an intermediate, which is then coupled with Fmoc-protected amino acids to construct the peptide chain .
  2. Lysate and Coupling Techniques: Recent advancements have introduced improved lysate compositions and coupling agents that enhance reaction efficiency and reduce side reactions. For example, using HBTU/DIPEA as condensation reagents allows for better control over the reaction conditions and monitoring of coupling efficiency .
  3. Hydrogenation Steps: The synthesis often involves hydrogenation steps to remove protective groups from amino acids, allowing for the final formation of Goserelin in its active form .

Technical Details

The synthesis process typically includes:

  • Preparation of Resin: Selection of appropriate resin with a specific substitution degree.
  • Sequential Coupling: Addition of amino acids in a programmed manner.
  • Cleavage and Purification: Removal of protective groups and purification using chromatographic techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

Goserelin has a complex structure characterized by its sequence of amino acids, which includes:

  • Amino Acid Sequence: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH2.
  • Molecular Formula: C59H84N18O14.
  • Molecular Weight: Approximately 1239.47 g/mol.

Data

The compound exhibits specific stereochemistry that is crucial for its biological activity. The arrangement of side chains and functional groups contributes to its binding affinity to GnRH receptors.

Chemical Reactions Analysis

Reactions

Goserelin undergoes several chemical reactions during its synthesis:

  • Coupling Reactions: Involve the formation of peptide bonds between amino acids facilitated by coupling reagents.
  • Deprotection Reactions: Removal of protecting groups through mild acid or hydrogenation conditions.
  • Purification Reactions: Utilize chromatography techniques to isolate the desired peptide from by-products.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reactants. For example, maintaining optimal temperatures during hydrogenation ensures complete removal of protective groups without degrading the peptide.

Mechanism of Action

Process

Goserelin functions primarily through its action on the pituitary gland:

  1. GnRH Receptor Binding: It binds to GnRH receptors on pituitary cells.
  2. Initial Stimulation: This binding initially stimulates the release of luteinizing hormone and follicle-stimulating hormone.
  3. Desensitization: Prolonged exposure leads to receptor desensitization, resulting in decreased secretion of these hormones.
  4. Hormonal Suppression: Ultimately leads to reduced levels of sex hormones such as testosterone and estrogen.

Data

Clinical studies have shown that Goserelin effectively lowers testosterone levels in men with prostate cancer, contributing to tumor shrinkage and symptom relief.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and certain organic solvents.
  • Stability: Sensitive to moisture and should be stored under controlled conditions.

Chemical Properties

  • pH Range: The optimal pH for stability is typically around neutral (pH 7).
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a defined range for peptides.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and stability during formulation development.

Applications

Scientific Uses

Goserelin has several significant applications:

  • Cancer Treatment: Used extensively in managing prostate cancer, leading to reduced tumor size and improved patient outcomes.
  • Endometriosis Management: Helps alleviate symptoms by suppressing estrogen production.
  • Precocious Puberty Treatment: Regulates premature sexual development in children by controlling hormone levels.

In addition, ongoing research explores novel delivery systems for Goserelin, including long-acting formulations that enhance patient compliance by reducing injection frequency .

Pharmacodynamic Properties of Goserelin

Mechanism of Action as a Gonadotropin-Releasing Hormone (GnRH) Agonist

Goserelin is a synthetic decapeptide analogue of naturally occurring gonadotropin-releasing hormone (GnRH), engineered with strategic amino acid substitutions at positions 6 and 10 (D-serine(tert-butyl) and aza-glycine amide, respectively). These modifications confer enhanced receptor binding affinity and prolonged biological activity compared to endogenous GnRH [1] [9]. Structurally, goserelin maintains the core sequence required for GnRH receptor activation but incorporates sterically hindered residues that confer metabolic stability against peptidase degradation. This molecular design underpins its pharmacodynamic profile as a potent GnRH superagonist [1] [8].

Receptor Binding Affinity and Pituitary Desensitization Dynamics

Goserelin exhibits approximately 100-fold greater binding affinity for human GnRH receptors compared to endogenous GnRH, primarily due to enhanced receptor occupancy kinetics and reduced dissociation rates [1] [9]. Upon subcutaneous administration, goserelin binds with high specificity to GnRH receptors on pituitary gonadotrophs, triggering an initial agonist phase characterized by rapid internalization of the receptor-ligand complex [3]. This sustained receptor occupancy induces profound downstream desensitization through multiple mechanisms:

  • Receptor Depletion: Continuous exposure causes downregulation of cell surface GnRH receptor expression (up to 80% reduction within 72 hours), limiting further signaling capability [1].
  • Uncoupling of G-proteins: Persistent activation leads to phosphorylation of intracellular receptor domains, uncoupling Gαq/11 proteins and disrupting the phospholipase C-IP3-calcium signaling cascade essential for gonadotropin synthesis and release [3].
  • Post-receptor Signal Attenuation: Extended stimulation exhausts intracellular signaling pathways, including protein kinase C isoforms and MAPK pathways, leading to diminished transcriptional activation of LHβ and FSHβ subunit genes [1] [3].

The transition from initial stimulation to desensitization typically occurs within 7-14 days of continuous exposure, culminating in sustained suppression of gonadotropin secretion. This biphasic response—initial flare followed by profound suppression—is a hallmark of all GnRH agonists, though goserelin achieves this more rapidly and sustainedly than endogenous GnRH due to its pharmacokinetic and receptor-binding advantages [1] [3] [9].

Table 1: Receptor Binding and Early Signaling Dynamics of Goserelin vs. Endogenous GnRH

ParameterGoserelinEndogenous GnRHFunctional Consequence
Binding Affinity (Kd)0.1-0.5 nM5-10 nMHigher receptor occupancy at lower doses
Receptor InternalizationRapid, near-completePartial, pulsatileProlonged intracellular signaling
Receptor Recycling RateSeverely impairedRapid (minutes)Cell surface receptor depletion
G-protein CouplingTransient then uncoupledEfficient and cyclicalEarly signal then pathway exhaustion

Hormonal Cascade Modulation: LH/FSH Suppression Pathways

The pharmacodynamic effects of goserelin manifest through a complex modulation of the hypothalamic-pituitary-gonadal (HPG) axis:

  • Initial Agonist Phase (Days 1-10): Binding to pituitary GnRH receptors triggers phospholipase C activation, intracellular calcium mobilization, and exocytosis of stored gonadotropins. This results in a characteristic surge in serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, typically peaking within 48-72 hours post-administration [1] [3]. This transient surge subsequently stimulates gonadal production of sex steroids—testosterone in males and estradiol in females—often exceeding baseline levels by 50-200% [1] [9].

  • Suppression Phase (From Day 10-14 onwards): With continued receptor occupancy, profound pituitary desensitization occurs. Serum LH and FSH levels plummet, reaching castration or menopausal-equivalent concentrations within 2-3 weeks [1] [3] [4]. This suppression is sustained with continued therapy, leading to:

  • In Males: Testosterone decline to <50 ng/dL (castrate levels) and suppression of dihydrotestosterone (DHT) via reduced 5α-reductase substrate availability [1].
  • In Females: Estradiol decline to <20 pg/mL (postmenopausal levels), accompanied by anovulation, amenorrhea, and ovarian quiescence [4] [5].

Importantly, goserelin exhibits differential effects on FSH versus LH suppression kinetics. Clinical studies demonstrate that while LH suppression is rapid and profound, FSH suppression may be less complete and exhibit greater inter-individual variability, particularly in women [2] [4]. This divergence stems partly from FSH regulation by additional non-GnRH pathways, including activin-inhibin-follistatin signaling. Research indicates that estrogen modulates pituitary FSH production partly through increasing follistatin (an activin-binding protein) and decreasing activin β-subunit expression, independent of GnRH [2]. When combined with aromatase inhibitors (which further reduce estrogen negative feedback), goserelin therapy can paradoxically show a relative FSH elevation compared to LH suppression—a phenomenon observed in clinical settings [2].

Table 2: Hormonal Changes During Goserelin Therapy Phases

HormoneInitial Agonist Phase (Peak Change)Suppressed Phase (Trough)Time to Trough
LH (Serum)↑ 150-300%↓ >90% from baseline10-21 days
FSH (Serum)↑ 100-250%↓ 70-90% from baseline14-28 days
Testosterone (M)↑ 50-200%↓ >95% (to <50 ng/dL)14-28 days
Estradiol (F)↑ 50-150%↓ >90% (to <20 pg/mL)14-28 days

Dose-Dependent Pharmacodynamic Responses in Preclinical Models

Preclinical studies in rat models provide critical insights into the dose-response relationships and duration of action of goserelin formulations:

  • Testosterone Suppression Dynamics: A pivotal study compared single subcutaneous doses of goserelin depot formulations (0.36 mg/kg, 0.72 mg/kg, and 1.44 mg/kg) against surgical castration and the reference product Zoladex® (1.44 mg/kg). All goserelin doses induced the characteristic initial testosterone surge within 24 hours. Crucially, doses ≥0.72 mg/kg maintained castration-level testosterone suppression (<0.5 ng/mL) for ≥35 days, demonstrating clear dose-dependency in the duration of action [8]. The 0.36 mg/kg dose, while effective initially, showed earlier escape from suppression (around Day 28), indicating a threshold for sustained efficacy.

  • Multiple-Dose Pharmacodynamics: In a repeat-dose study (1.44 mg/kg administered every 28 days for 3 cycles), testosterone suppression remained consistent across cycles with no evidence of tachyphylaxis. Castrate testosterone levels were maintained throughout the 84-day observation period. Compared to Zoladex®, the test formulation (LY01005) demonstrated more stable suppression with fewer hormonal fluctuations at the end of each dosing interval [8].

  • Formulation-Dependent Responses: Extended-release microsphere formulations of goserelin acetate (LY01005) demonstrated equivalent or superior pharmacodynamics compared to the implantable depot (Zoladex®) at the same dose level (1.44 mg/kg). The microsphere formulation achieved a more gradual release profile, resulting in a 20-30% lower initial testosterone surge amplitude while extending the duration of suppression by approximately 7 days per dose [8]. This highlights how delivery technology influences the pharmacodynamic profile beyond the inherent properties of the peptide.

Table 3: Dose-Dependent Responses of Goserelin in Preclinical Rat Models

Dose (mg/kg)Initial T Surge (% Increase)Time to Castration TDuration of Castration TT Escape Pattern
0.36~180%14 days~21 daysGradual rise after Day 21
0.72~220%10 days~32 daysRapid rise after Day 32
1.44~250%7 days>35 daysMaintained suppression
CastrationN/AImmediatePermanentN/A

Comparative Efficacy Profiles Relative to Endogenous GnRH

Goserelin's engineered structure confers distinct pharmacodynamic advantages over endogenous GnRH:

  • Enhanced Pituitary Potency: Goserelin is approximately 50-100 times more potent than natural GnRH in suppressing gonadotropin secretion when administered continuously. This heightened potency stems from its superior receptor binding affinity (10-20 fold higher than GnRH), reduced susceptibility to enzymatic degradation (plasma half-life 4-5 hours vs. 2-4 minutes for GnRH), and prolonged receptor occupancy [1] [3] [9]. Consequently, goserelin achieves profound and sustained pituitary desensitization at doses (3.6-10.8 mg/month) that mimic continuous receptor stimulation, a feat unattainable with pulsatile endogenous GnRH or its unmodified synthetic versions.

  • Sustained Downregulation: While endogenous GnRH induces transient gonadotroph desensitization only under pathological conditions of continuous secretion (e.g., precocious puberty), goserelin formulations are specifically designed to maintain constant therapeutic concentrations. Preclinical and clinical studies confirm that monthly (3.6 mg) or quarterly (10.8 mg) depot injections sustain GnRH receptor downregulation and gonadotropin suppression throughout the dosing interval [5] [9]. Real-world evidence in breast cancer patients demonstrated equivalent suppression of estradiol (E2) to postmenopausal levels at week 12±4 between 3.6 mg monthly (95.3% suppressed) and 10.8 mg quarterly (99.1% suppressed) formulations [5].

  • Differential FSH/LH Control: Compared to endogenous GnRH, which coordinates pulsatile co-secretion of LH and FSH, continuous goserelin exposure often leads to asynchronous suppression kinetics. LH levels typically decline faster and more profoundly than FSH in both sexes [1] [4]. This divergence is particularly evident in women receiving combined endocrine therapy. Clinical data reveals that while goserelin plus tamoxifen suppresses both FSH and LH profoundly (90% and 89% reductions respectively at 6 months), switching to goserelin plus an aromatase inhibitor (anastrozole) results in significant FSH rebound (to 7.8 IU/L) with maintained LH suppression [2]. This suggests that goserelin’s suppression of LH is primarily mediated through classical pituitary desensitization, whereas FSH regulation involves additional estrogen-dependent pathways that are modulated by co-therapies [2].

  • Therapeutic Reliability: Unlike endogenous GnRH secretion, which exhibits ultradian pulsatility sensitive to stress, nutrition, and neural inputs, goserelin delivery via controlled-release formulations ensures consistent and predictable pituitary suppression. Clinical studies confirm that over 95% of premenopausal women achieve and maintain ovarian suppression (E2 <30 pg/mL) with appropriate goserelin dosing, irrespective of body mass or prior chemotherapy [4] [5]. This reliability underpins its therapeutic utility in sex hormone-dependent malignancies where incomplete suppression could compromise efficacy.

Properties

CAS Number

1233494-97-7

Product Name

Goserelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.42

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.